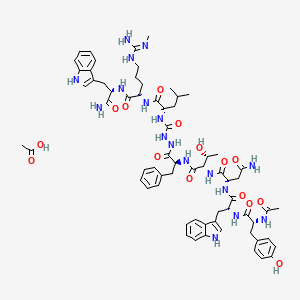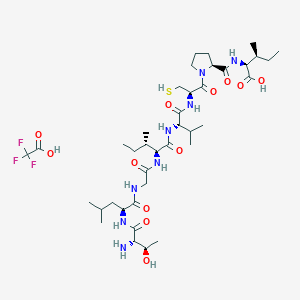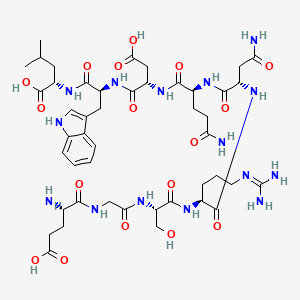![molecular formula C26H23F3N4O4 B10828519 (4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide](/img/structure/B10828519.png)
(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-5524 is a highly potent and selective inhibitor of human neutrophil elastase, a serine protease expressed in bone marrow precursor cells and stored in the granules of peripheral blood neutrophils . Neutrophil elastase plays a crucial role in tissue remodeling processes, inflammation, and innate immune response . Dysregulation of neutrophil elastase is implicated in chronic inflammatory and fibrotic diseases .
Preparation Methods
The synthetic route for BI-5524 involves multiple steps, including the formation of a key intermediate through a series of reactions such as cyclization, nitration, and fluorination . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods for BI-5524 are optimized for scalability and efficiency, ensuring high yield and purity .
Chemical Reactions Analysis
BI-5524 undergoes various chemical reactions, including:
Oxidation: BI-5524 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on BI-5524.
Substitution: BI-5524 can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BI-5524 has a wide range of scientific research applications, including:
Mechanism of Action
BI-5524 exerts its effects by binding to the catalytic site of neutrophil elastase with high potency and selectivity . This binding inhibits the activity of neutrophil elastase, preventing the degradation of extracellular matrix components and the activation of proinflammatory pathways . The molecular targets and pathways involved include the inhibition of zymosan-stimulated neutrophil elastase activity in human plasma .
Comparison with Similar Compounds
BI-5524 is compared with other similar compounds, such as:
BAY-678: Another chemical probe for neutrophil elastase with different selectivity and potency profiles.
BI-5524 is unique due to its high potency, selectivity, and excellent pharmacokinetic profile, making it suitable for both in vitro and in vivo studies .
Properties
Molecular Formula |
C26H23F3N4O4 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H23F3N4O4/c1-25(2,37)14-31-23(35)33-22(16-8-6-15(13-30)7-9-16)21-19(10-11-20(21)34)32(24(33)36)18-5-3-4-17(12-18)26(27,28)29/h3-9,12,22,37H,10-11,14H2,1-2H3,(H,31,35)/t22-/m1/s1 |
InChI Key |
DOVSNSDMRJVTMR-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(CNC(=O)N1[C@@H](C2=C(CCC2=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)O |
Canonical SMILES |
CC(C)(CNC(=O)N1C(C2=C(CCC2=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828448.png)



![[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10828479.png)
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828486.png)

![4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol](/img/structure/B10828501.png)


![ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate](/img/structure/B10828514.png)
![2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide](/img/structure/B10828517.png)

![4-[4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol](/img/structure/B10828530.png)
